
4-异丙氧基-3-(三氟甲基)苯甲酸
描述
Synthesis Analysis
The synthesis of related compounds involves the use of phase transfer catalysts and solvent systems to facilitate the reaction. For instance, the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform was achieved using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent . This suggests that similar conditions could potentially be applied to synthesize 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, with appropriate modifications to the starting materials and reagents to introduce the isopropoxy and trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid can be complex, as evidenced by the mesogen with a thermotropic cubic phase discussed in one of the papers . The presence of perfluorinated chains and hydrogen bonding capabilities in these compounds can lead to the formation of ordered superstructures. While the exact molecular structure of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid is not provided, it can be inferred that the isopropoxy and trifluoromethyl groups would influence its molecular interactions and potentially its phase behavior.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide a basis for understanding the reactivity of benzoic acid derivatives. The study on the synthesis of 3-formyl-4-hydroxyl benzoic acid shows that the introduction of functional groups to the benzoic acid core can be achieved under controlled reaction conditions, such as temperature and reactant ratios . This indicates that the synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid would also require careful optimization of reaction parameters to successfully introduce the desired functional groups.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the mesogen with a thermotropic cubic phase exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, which are influenced by its perfluorinated chains and hydrogen bonding . This suggests that the physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, such as melting point and solubility, could be significantly affected by its trifluoromethyl and isopropoxy groups, as well as its ability to form hydrogen bonds.
科学研究应用
化学合成和分子结构
4-异丙氧基-3-(三氟甲基)苯甲酸及其衍生物主要用于化学合成和理解分子结构。例如,Naganawa等人(2006)探索了4-({2-[异丁基(苯磺酰)氨基]-5-(三氟甲基)苯氧基}甲基)苯甲酸衍生物,揭示了它们作为功能性PGE2拮抗剂在EP1受体亚型上的选择性活性。这项研究强调了该化合物在开发具有优化拮抗活性的药理活性分子方面的潜力,特别是在炎症介质领域Naganawa et al., 2006。
在分析电子性质中的作用
三氟甲氧基基团,作为4-异丙氧基-3-(三氟甲基)苯甲酸的关键组成部分,已被Castagnetti和Schlosser(2002)研究其吸电子能力。研究表明,三氟甲氧基基团在促进氢/金属置换方面优于甲氧基和三氟甲基基团,突显了其在降低芳基金属化合物碱性方面的显著远程效应Castagnetti & Schlosser, 2002。
晶体学和光谱表征
Diehl III、Je和Tanski(2019)对硝基三氟甲基苯甲酸的异构体进行了晶体学和光谱表征,说明与三氟甲基基团相关的区域化学对立体位相互作用产生显著影响。这项研究为了解受三氟甲基基团影响的结构动态提供了宝贵的见解,这是4-异丙氧基-3-(三氟甲基)苯甲酸的一个重要组成部分Diehl III, Je, & Tanski, 2019。
在荧光探针中的应用
该化合物还被用于开发新型荧光探针。Setsukinai等人(2003)合成了用于选择性检测高反应性氧化物种的探针,展示了该化合物在生物医学研究中的潜力,特别是在可视化生物系统中特定反应性物种的能力Setsukinai et al., 2003。
对发光性质的影响
Sivakumar、Reddy、Cowley和Vasudevan(2010)探讨了电子给体或电子吸引基团对镧系配合物的光物理性质的影响。与4-异丙氧基-3-(三氟甲基)苯甲酸相关联的特定取代基的引入可以显著改变发光效率,为其在开发具有定制光学性质的材料方面铺平道路Sivakumar, Reddy, Cowley, & Vasudevan, 2010。
安全和危害
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing personal protective equipment .
属性
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZLMJTOCTKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626751 | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-(trifluoromethyl)benzoic acid | |
CAS RN |
213598-16-4 | |
| Record name | 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

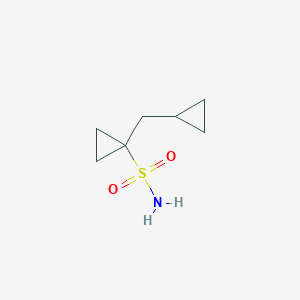

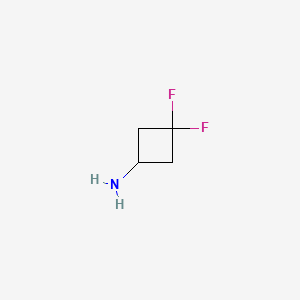
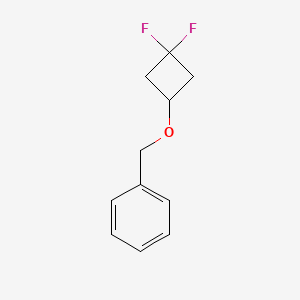


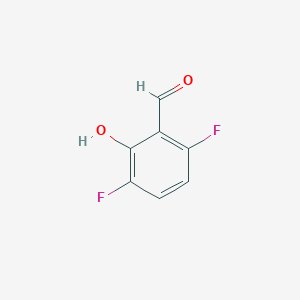
![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)
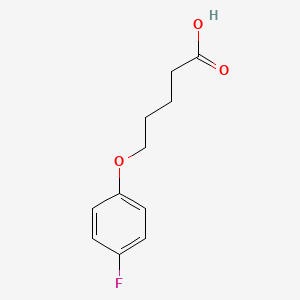
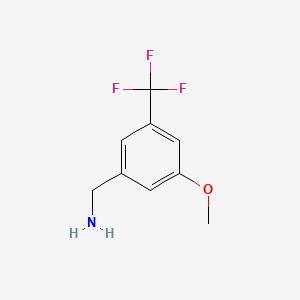
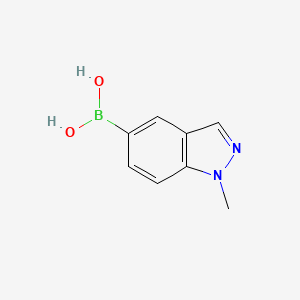
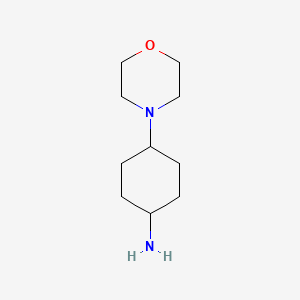
![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)